4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid is an organic compound with the molecular formula C16H14FNO3. It is a derivative of benzoic acid, where the phenyl ring is substituted with an ethylcarbamoyl group and a fluorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-bromo-3-fluorobenzene, is reacted with ethyl isocyanate to form 4-(ethylcarbamoyl)-3-fluorobenzene.
Suzuki–Miyaura Coupling: The intermediate is then subjected to Suzuki–Miyaura coupling with 4-boronobenzoic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of more oxidized carboxylic acid derivatives.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylcarbamoyl group and fluorine atom contribute to its binding affinity and specificity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid
Uniqueness
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid is unique due to the specific positioning of the ethylcarbamoyl group and fluorine atom on the phenyl ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-15(19)13-8-7-12(9-14(13)17)10-3-5-11(6-4-10)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYWJJPEPWJUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683391 | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-99-3 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261932-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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